molecular formula C17H19ClFN3O2 B2846929 (2-Chloro-4-fluorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170073-65-0

(2-Chloro-4-fluorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2846929
CAS No.: 1170073-65-0
M. Wt: 351.81
InChI Key: CPEPEMVMWJLDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanone derivative featuring a 2-chloro-4-fluorophenyl group and a piperidine ring substituted at the 4-position with a 5-isopropyl-1,3,4-oxadiazole moiety. The piperidine moiety offers conformational flexibility, which may influence target binding specificity .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2/c1-10(2)15-20-21-16(24-15)11-5-7-22(8-6-11)17(23)13-4-3-12(19)9-14(13)18/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEPEMVMWJLDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the CAS number 1170073-65-0, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClFN3O2C_{17}H_{19}ClFN_3O_2 with a molecular weight of 351.8 g/mol. The structure includes a chloro-fluorophenyl moiety and an oxadiazole derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₉ClFN₃O₂
Molecular Weight351.8 g/mol
CAS Number1170073-65-0

Biological Activities

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
  • Anti-inflammatory Effects : Oxadiazole derivatives have been evaluated for their anti-inflammatory properties. In vivo studies indicated that certain oxadiazoles could significantly reduce edema in carrageenan-induced models, suggesting potential for treating inflammatory conditions .
  • Antimicrobial Properties : Some oxadiazole derivatives have displayed antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

The mechanisms behind the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Oxadiazole derivatives are known to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, contributing to their anticancer effects .
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular proliferation and apoptosis .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antitumor Activity :
    • A derivative with a similar structure was tested against a panel of cancer cell lines and exhibited potent antitumor activity with IC50 values ranging from 1.143 µM to 9.27 µM against renal and ovarian cancer cells respectively .
  • Anti-inflammatory Study :
    • The anti-inflammatory potential was assessed using an animal model where the compound showed significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C16H19ClFN3OC_{16}H_{19}ClFN_3O. Its structure features a chloro-fluorophenyl group and a piperidine derivative linked to an oxadiazole moiety, which contributes to its biological activity.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in treating various conditions. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Case Study: Analgesic Activity

In a study assessing the analgesic effects of similar compounds, it was noted that derivatives with oxadiazole groups exhibited significant pain relief in animal models. The mechanism is thought to involve modulation of pain pathways through interaction with specific receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures can exhibit antimicrobial properties against various pathogens. The presence of the oxadiazole ring is particularly noted for enhancing antibacterial activity.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Neuropharmacology

The compound's piperidine component suggests potential applications in neuropharmacology. Research into piperidine derivatives has shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Study: Neuroprotective Effects

A study examining piperidine derivatives demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. The findings indicate that modifications to the piperidine structure can enhance neuroprotective properties.

Cancer Research

There is emerging interest in the application of this compound in cancer therapy. Compounds with similar functional groups have been shown to inhibit tumor growth in vitro and in vivo.

Data Table: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)25 µM
A549 (lung cancer)15 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with analogs from the literature. Key comparisons include:

Structural Analog: (4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone

  • Structural Differences :

    • Heterocyclic Core : The target compound uses a 1,3,4-oxadiazole ring, whereas the analog employs a 1,2,4-triazole. Oxadiazoles are more electronegative, enhancing stability and π-π stacking, while triazoles improve hydrogen-bonding capacity .
    • Aromatic Substituents : The target’s 2-chloro-4-fluorophenyl group offers steric and electronic modulation distinct from the analog’s pyrimidinyl-triazole-phenyl system.
    • Piperidine vs. Piperazine : The target’s piperidine lacks the additional nitrogen in the analog’s piperazine, reducing basicity and altering solubility profiles.
  • Functional Implications :

    • The analog’s pyrimidine-triazole system is associated with kinase inhibition (e.g., JAK2/STAT pathways), suggesting the target compound may share similar pharmacological targets but with modified selectivity due to oxadiazole’s rigidity .

Environmental and Stability Considerations

Bioactivity Comparison with Natural Compounds

  • Sulforaphane (from Broccoli) : Unlike the synthetic target compound, sulforaphane is a natural isothiocyanate with proven anti-inflammatory effects in osteoarthritis models. Structural dissimilarities preclude direct functional overlap, but both compounds underscore the importance of heterocyclic motifs in bioactive molecules .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires:

  • Reaction Conditions : Control temperature (e.g., 60–80°C for cyclization steps) and pH (neutral to slightly basic for nucleophilic substitutions). Catalysts like DMAP or DCC may enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .
  • Yield Monitoring : Track intermediates via TLC (Rf values) and confirm purity with HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms oxadiazole/piperidine connectivity .
  • IR Spectroscopy : Detect carbonyl (C=O stretch ~1650–1700 cm⁻¹) and oxadiazole (C=N stretch ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₀ClFN₃O₂) .
  • HPLC : Use a C18 column with methanol/buffer mobile phase (pH 4.6) for purity assessment .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Focus on oxadiazole and fluorophenyl motifs as key pharmacophores .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) and hydrogen-bonding patterns .
  • ADMET Prediction : Tools like SwissADME evaluate logP (target <5) and CNS permeability to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Standardization : Replicate assays in controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to confirm mechanism-specific activity .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in serum-containing media .

Q. How can structure-activity relationship (SAR) studies be designed using analogs?

Methodological Answer:

  • Analog Synthesis : Modify the isopropyl group on the oxadiazole (e.g., replace with ethyl or trifluoromethyl) and vary the fluorophenyl substituents .
  • Biological Testing : Screen analogs against target panels (e.g., cancer cell lines, bacterial strains) to correlate substituents with potency .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA maps to visualize steric/electronic contributions to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.